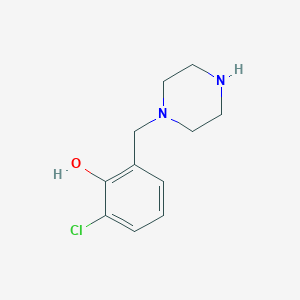
4,6-Diethyl-2-(piperidin-4-yl)pyrimidinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a piperidine ring attached to the pyrimidine core, with ethyl groups at the 4 and 6 positions
准备方法
The synthesis of 4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.
Introduction of the piperidine ring: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine core.
Ethylation: The ethyl groups are introduced at the 4 and 6 positions of the pyrimidine ring through alkylation reactions using ethyl halides under basic conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base by treatment with a strong base such as sodium hydroxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions.
科学研究应用
4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: The compound is used in studies investigating the structure-activity relationships of pyrimidine derivatives and their interactions with biological targets.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and pyrimidine core play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride can be compared with other similar compounds, such as:
4,6-diethyl-2-(piperazin-1-yl)pyrimidine hydrochloride: This compound has a piperazine ring instead of a piperidine ring, which can lead to different biological activities and chemical properties.
2-(piperidin-4-yl)pyrimidine hydrochloride: This compound lacks the ethyl groups at the 4 and 6 positions, which can affect its reactivity and binding affinity to molecular targets.
The uniqueness of 4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride lies in its specific substitution pattern, which can influence its pharmacological profile and chemical behavior.
属性
分子式 |
C13H22ClN3 |
|---|---|
分子量 |
255.79 g/mol |
IUPAC 名称 |
4,6-diethyl-2-piperidin-4-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C13H21N3.ClH/c1-3-11-9-12(4-2)16-13(15-11)10-5-7-14-8-6-10;/h9-10,14H,3-8H2,1-2H3;1H |
InChI 键 |
XCVNSTSWOADRHU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NC(=N1)C2CCNCC2)CC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)


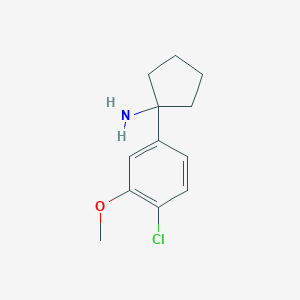
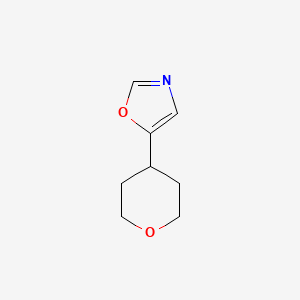

![2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13555389.png)
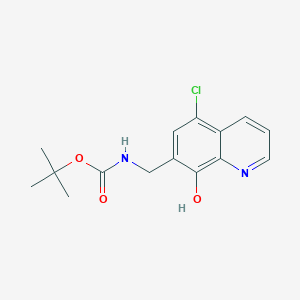
![2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate](/img/structure/B13555402.png)
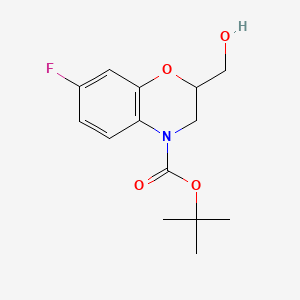
![1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine](/img/structure/B13555405.png)

